molecular formula C16H27NO4 B2688152 N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid CAS No. 1335031-81-6

N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid

Cat. No.: B2688152
CAS No.: 1335031-81-6
M. Wt: 297.395
InChI Key: SJFDLTLKTPHASU-USBNGQNGSA-N
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Description

N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid (CAS: 2177265-09-5) is a bicyclic β-amino acid derivative featuring a rigid bicyclo[3.1.1]heptane scaffold. Its molecular formula is C₁₆H₂₇NO₄, with a molecular weight of 297.39 g/mol. The compound incorporates a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, enhancing its stability during synthetic applications . The bicyclic core, substituted with 6,6-dimethyl groups, confers stereochemical rigidity, making it valuable in peptide synthesis and drug design .

Properties

IUPAC Name

2-[(1R,2S,5S)-6,6-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-bicyclo[3.1.1]heptanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-14(2,3)21-13(20)17-16(9-12(18)19)7-6-10-8-11(16)15(10,4)5/h10-11H,6-9H2,1-5H3,(H,17,20)(H,18,19)/t10-,11+,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFDLTLKTPHASU-USBNGQNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1C2)(CC(=O)O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@@]([C@@H]1C2)(CC(=O)O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid typically involves the protection of the amino group with a Boc group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are commonly used to remove the Boc group.

    Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions yield various substituted derivatives .

Scientific Research Applications

N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid is used in various scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals and bioactive molecules.

    Organic Synthesis: The compound is used in the synthesis of complex organic molecules due to its stability and reactivity.

    Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid involves its interaction with various molecular targets. The Boc group provides stability, allowing the compound to participate in reactions without premature deprotection. Upon deprotection, the free amine can interact with enzymes or receptors, influencing biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bicyclo[3.1.1]heptane Scaffolds

[(1R,2S,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic Acid (Deprotected Form)
  • Molecular Formula: C₁₁H₁₉NO₂
  • Molecular Weight : 197.28 g/mol
  • Key Differences : Lacks the Boc group, exposing the primary amine. This form is reactive but less stable under acidic or oxidative conditions. Used as an intermediate in peptide coupling .
(1R,2S)-2-Aminocyclohexanecarboxylic Acid (ACHC)
  • Molecular Formula: C₇H₁₃NO₂
  • Molecular Weight : 143.18 g/mol
  • Key Differences: Features a monocyclic cyclohexane ring instead of a bicyclic framework. Lower steric hindrance and conformational flexibility compared to the bicyclo[3.1.1]heptane system .
N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxamido)-N,N-dimethylpropan-1-aminium Bromide
  • Molecular Formula : C₂₈H₄₄BrN₃O₂
  • Molecular Weight : 550.57 g/mol
  • Key Differences : Contains a quaternary ammonium group and bromine counterion. Demonstrates antibacterial activity (MIC: 2–4 µg/mL against S. aureus and E. coli), unlike the Boc-protected acid, which is primarily a synthetic building block .

Analogues with Alternative Bicyclic Frameworks

(2S)-2-Amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic Acid
  • Molecular Formula: C₉H₁₃NO₂
  • Molecular Weight : 167.20 g/mol
  • Key Differences : Bicyclo[2.2.1]heptane core introduces distinct ring strain and spatial orientation. Used in peptide foldamer studies due to enhanced conformational control .
(1R,2R,3S,4R)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptane-3-carboxylic Acid (ABHC)
  • Molecular Formula: C₁₀H₁₇NO₂
  • Molecular Weight : 183.25 g/mol
  • Key Differences : Contains an additional methyl group at position 3. Demonstrates utility in stereoselective Ugi reactions for β-lactam synthesis, highlighting its reactivity in multicomponent reactions .

Functional Group Variations

Methyl({[(1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-yl]methyl}thio)acetic Acid
  • Molecular Formula : C₁₃H₂₂O₂S
  • Molecular Weight : 242.37 g/mol
  • Key Differences: Replaces the Boc-amino group with a methylthio moiety. Exhibits distinct solubility profiles (soluble in DCM) and lacks amine reactivity .
tert-Butyl {(1R,2S,5S)-6,6-dimethyl-2-(2-oxoethyl)bicyclo[3.1.1]hept-2-yl}carbamate
  • Molecular Formula: C₁₆H₂₇NO₃
  • Molecular Weight : 281.39 g/mol
  • Key Differences : Features an aldehyde group instead of acetic acid, enabling conjugation reactions (e.g., reductive amination) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological/Synthetic Application Reference ID
N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid C₁₆H₂₇NO₄ 297.39 Boc-protected amine, acetic acid Peptide synthesis, chiral intermediates
[(1R,2S,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid C₁₁H₁₉NO₂ 197.28 Free amine, acetic acid Intermediate for coupling reactions
N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-...aminium Bromide C₂₈H₄₄BrN₃O₂ 550.57 Quaternary ammonium, bromide Antibacterial agent (MIC: 2–4 µg/mL)
(2S)-2-Amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid C₉H₁₃NO₂ 167.20 Bicyclo[2.2.1], free amine Foldamer design, β-sheet stabilization
ABHC C₁₀H₁₇NO₂ 183.25 Methyl-substituted bicyclo Stereoselective β-lactam synthesis

Biological Activity

N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid (CAS: 1335031-81-6) is a bicyclic amino acid derivative notable for its unique structural characteristics and potential biological activities. This compound has garnered attention in medicinal chemistry and biological research due to its stability and reactivity, particularly in the context of enzyme interactions and receptor modulation.

Chemical Structure and Properties

  • Molecular Formula : C16H27NO4
  • Molecular Weight : 297.39 g/mol
  • CAS Number : 1335031-81-6

The compound features a tert-butoxycarbonyl (Boc) protecting group that enhances its stability during chemical reactions, making it a valuable intermediate in the synthesis of various bioactive molecules.

This compound is primarily studied for its interactions with various biological targets:

  • Enzyme Interactions : Upon deprotection of the Boc group, the free amine can interact with enzymes, influencing metabolic pathways.
  • Receptor Modulation : Preliminary studies suggest that this compound may exhibit activity on G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes.

Pain Modulation

Recent research indicates that compounds similar to N-Boc derivatives can act as sodium channel blockers. For instance, related compounds have shown high-affinity inhibition of human Nav1.8 sodium channels, which are implicated in pain pathways:

Compound Target IC50 (nM) Effect
N-Boc CompoundNav1.88Pain reduction in neuropathic models

This suggests that this compound may similarly influence pain perception through sodium channel modulation.

Neuroprotective Effects

In addition to pain modulation, compounds with similar structural features have been investigated for neuroprotective effects in models of cerebral ischemia. The mechanism often involves the modulation of inflammatory responses and protection against excitotoxicity.

Case Studies and Research Findings

  • Neuroprotective Study : A study published in PubMed Central highlighted that certain bicyclic amino acids demonstrated protective effects against neuronal damage in ischemic models by modulating inflammatory pathways .
  • Sodium Channel Blockade : Another investigation focused on the efficacy of sodium channel blockers derived from bicyclic structures in reducing behavioral responses to pain stimuli in animal models .
  • Synthetic Applications : The compound is also recognized for its utility in organic synthesis as a building block for more complex molecules used in drug development .

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